Cas no 1645525-91-2 (N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide)

N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
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- N-(Cyanomethyl)-2-[(2-methyl-3-furanyl)thio]acetamide
- N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide
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- インチ: 1S/C9H10N2O2S/c1-7-8(2-5-13-7)14-6-9(12)11-4-3-10/h2,5H,4,6H2,1H3,(H,11,12)
- InChIKey: IYKUCPHENAKPCJ-UHFFFAOYSA-N
- ほほえんだ: C(NCC#N)(=O)CSC1C=COC=1C
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 420.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 11.91±0.46(Predicted)
N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684373-1.0g |
N-(cyanomethyl)-2-[(2-methylfuran-3-yl)sulfanyl]acetamide |
1645525-91-2 | 1g |
$0.0 | 2023-04-26 | ||
Enamine | EN300-26684373-0.05g |
N-(cyanomethyl)-2-[(2-methylfuran-3-yl)sulfanyl]acetamide |
1645525-91-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamideに関する追加情報
Recent Advances in the Study of N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide (CAS: 1645525-91-2)
N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide (CAS: 1645525-91-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique furan-thioacetamide scaffold, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its pharmacological properties.
One of the key findings in recent research is the compound's ability to modulate specific enzymatic pathways, particularly those involving sulfhydryl groups. This property has been leveraged in the development of novel inhibitors targeting enzymes such as cysteine proteases, which play a critical role in diseases like cancer and parasitic infections. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide exhibits potent inhibitory activity against cathepsin B, a protease implicated in tumor metastasis and invasion.
In addition to its enzymatic inhibition, the compound's pharmacokinetic profile has been a focal point of recent investigations. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable bioavailability and metabolic stability, making it a viable candidate for further preclinical development. Notably, a 2022 study in Drug Metabolism and Disposition highlighted the compound's ability to cross the blood-brain barrier, suggesting potential applications in neurological disorders.
The synthetic accessibility of N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide has also been explored, with recent efforts focusing on green chemistry approaches to improve yield and reduce environmental impact. A 2023 paper in Organic Process Research & Development detailed a novel one-pot synthesis method using catalytic amounts of eco-friendly reagents, achieving a yield of over 85% while minimizing waste generation. This advancement is expected to facilitate large-scale production for further biological evaluation.
Looking ahead, ongoing research aims to expand the therapeutic scope of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are underway to investigate its efficacy in combination therapies, particularly in multidrug-resistant infections and hard-to-treat cancers. Preliminary results from these studies are anticipated to be published in the coming year, potentially paving the way for clinical trials.
In conclusion, N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide represents a promising scaffold in medicinal chemistry, with recent studies underscoring its versatility and therapeutic potential. Continued research into its mechanisms, optimization of its properties, and exploration of new applications will be critical in translating these findings into clinical benefits.
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